Home > Products > Screening Compounds P113876 > Thalidomide-NH-PEG2-COOH
Thalidomide-NH-PEG2-COOH -

Thalidomide-NH-PEG2-COOH

Catalog Number: EVT-8307903
CAS Number:
Molecular Formula: C20H23N3O8
Molecular Weight: 433.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Thalidomide-NH-PEG2-COOH can be synthesized through chemical reactions involving thalidomide and polyethylene glycol derivatives. The compound's synthesis typically employs coupling agents to facilitate the formation of amide bonds between the thalidomide and the polyethylene glycol linker.

Classification

Thalidomide-NH-PEG2-COOH is classified as a thalidomide derivative, specifically a conjugate that incorporates a polyethylene glycol moiety. This classification places it within the broader category of immunomodulatory drugs, which are known for their ability to modulate immune responses.

Synthesis Analysis

Methods

The synthesis of thalidomide-NH-PEG2-COOH generally involves several critical steps:

  1. Preparation of Thalidomide: Thalidomide is synthesized from phthalic anhydride and glutamic acid through a series of reactions.
  2. Coupling Reaction: The polyethylene glycol linker is introduced via an amide bond formation. Common coupling agents include N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide.
  3. Purification: The final product is purified using techniques such as chromatography to isolate the desired compound from by-products.

Technical Details

The reaction conditions must be carefully controlled to optimize yield and purity. Factors such as temperature, solvent choice, and reaction time play significant roles in determining the success of the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of thalidomide-NH-PEG2-COOH can be represented by its IUPAC name: 2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-(2-hydroxyethoxy)ethoxy]propyl]isoindole-1,3-dione.

Data

Key structural data include:

  • Molecular Formula: C20H24N2O7
  • Molecular Weight: 404.4 g/mol
  • InChI Key: LESPYKJOKSFMDH-UHFFFAOYSA-N
  • Canonical SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCO

These identifiers facilitate the identification and characterization of the compound in databases and research literature.

Chemical Reactions Analysis

Reactions

Thalidomide-NH-PEG2-COOH can undergo various chemical reactions, including:

  1. Oxidation: Can lead to hydroxylated derivatives.
  2. Reduction: May yield amine derivatives.
  3. Substitution Reactions: Involves nucleophilic attacks at electrophilic centers within the molecule.

Technical Details

The choice of reagents significantly influences the reaction pathways and products formed. For example, hydrogen peroxide is commonly used as an oxidizing agent, while sodium borohydride serves as a reducing agent.

Mechanism of Action

Process

The mechanism of action for thalidomide-NH-PEG2-COOH involves its interaction with cereblon, part of the E3 ubiquitin ligase complex. This binding facilitates the degradation of specific transcription factors such as IKZF1 and IKZF3, which are crucial for cancer cell proliferation.

Data

Research indicates that by degrading these transcription factors, thalidomide derivatives exert anti-proliferative effects on multiple myeloma cells, contributing to their therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-NH-PEG2-COOH is characterized by:

  • Solubility: Enhanced solubility due to the polyethylene glycol component.
  • Stability: Improved stability compared to non-conjugated thalidomide.

Chemical Properties

The compound exhibits properties typical of amides and esters due to its functional groups. Its reactivity can be modulated through changes in pH or by altering reaction conditions.

Applications

Scientific Uses

Thalidomide-NH-PEG2-COOH has several applications in scientific research:

  • Drug Development: Investigated for use in targeted drug delivery systems.
  • Cancer Therapy: Explored for its potential in treating multiple myeloma and other malignancies due to its immunomodulatory effects.
  • Biological Studies: Used to study cellular processes influenced by thalidomide derivatives, providing insights into their mechanisms of action.
Introduction to Targeted Protein Degradation and Proteolysis-Targeting Chimera Technology

Targeted protein degradation represents a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition toward induced proteasomal destruction of disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) exemplify this approach through heterobifunctional molecules that co-opt the ubiquitin-proteasome system. These molecules consist of three critical elements: a target protein-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a connecting linker. The revolutionary aspect lies in their catalytic mechanism—each PROTAC molecule can facilitate the degradation of multiple target protein molecules, enabling potent effects at sub-stoichiometric concentrations [5] [9].

Evolution of Proteolysis-Targeting Chimeras in Chemical Biology

The conceptual foundation for PROTACs was established in 2001 by Crews and Deshaies, who demonstrated a peptide-based chimera recruiting the Skp1–Cullin–F box (SCFβ-TRCP) complex to degrade methionine aminopeptidase-2 [2]. This proof-of-concept faced translational limitations due to poor cell permeability and metabolic instability. The field transformed with two critical developments: (1) the identification of small-molecule E3 ligase ligands replacing peptide motifs, and (2) the discovery of Cereblon (CRBN) as a tractable E3 ligase target via thalidomide derivative recruitment [1] [8].

Key milestones accelerated PROTAC development:

  • 2015: First CRBN-dependent PROTACs (e.g., dBET1) degraded BRD4 using pomalidomide derivatives [9]
  • 2019: Initiation of clinical trials for ARV-110 (androgen receptor degrader) and ARV-471 (estrogen receptor degrader) [2] [9]
  • 2022: Over 90 protein targets degraded across oncology, immunology, and neurology [9]

Table 1: PROTAC Clinical Development Timeline

YearMilestoneSignificance
2001First peptide-based PROTAC conceptDemonstrated ubiquitin-mediated degradation
2015CRBN-recruiting dBET1 degrades BRD4Validated thalidomide derivatives for TPD
2019ARV-110/ARV-471 enter clinical trialsFirst oral PROTACs in humans
2025≥15 PROTACs in clinical developmentExpansion to non-oncological targets [9]

Role of E3 Ubiquitin Ligase Ligands in Proteolysis-Targeting Chimera Design

E3 ubiquitin ligases confer substrate specificity within the ubiquitin-proteasome cascade. Humans possess >600 E3 ligases, yet <2% have been utilized in PROTAC development [6]. Effective E3 ligands must meet stringent criteria:

  • High-affinity binding: Enables ternary complex formation
  • Ligandability: Existence of druggable pockets for small-molecule engagement
  • Tissue-specific expression: Minimizes off-target degradation
  • Structural adaptability: Accommodates linker attachment without disrupting function [3] [6]

CRBN and von Hippel-Lindau (VHL) dominate current PROTAC designs due to:

  • Well-characterized ligand-binding pockets
  • Commercial availability of synthetic ligands (e.g., thalidomide analogs for CRBN; VH032 for VHL)
  • Demonstrated degradation efficacy across diverse targetsHowever, this limited repertoire raises concerns about resistance mutations and on-target toxicities. Systematic analysis has identified 76 underutilized E3 ligases with favorable ligandability and expression profiles, including RNF114, DCAF15, and KEAP1 [6].

Table 2: Comparative Analysis of Dominant E3 Ligases in Proteolysis-Targeting Chimera Design

ParameterCRBNVHLEmerging Candidates (e.g., RNF114)
Known ligandsThalidomide, lenalidomide, pomalidomideVH032, VH298Limited covalent ligands
Expression profileUbiquitousUbiquitousTissue-restricted (potential safety advantage)
PPI interfacePlastic binding pocketRigid β-domainCharacterized (cysteine-reactive)
Clinical validationMultiple Phase IIPhase I/IIPreclinical [3] [6]

Thalidomide Derivatives as Cereblon-Recruiting Ligands

Structural Basis of Thalidomide-Cereblon Interaction

Thalidomide [(RS)-2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione] binds CRBN within a hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400 in human CRBN). X-ray crystallography reveals the glutarimide ring inserts into this pocket, forming critical hydrogen bonds with His378 and a water-mediated network with Trp380. The phthalimide ring projects outward, serving as the linker attachment point for PROTAC engineering [1] [4] [10].

Stereochemistry profoundly influences this interaction:

  • The (S)-enantiomer exhibits ~10-fold stronger binding affinity (KD = 1.8 μM) versus (R)-thalidomide (KD = 11.4 μM)
  • Deuterium-stabilized (S)-thalidomide induces potent IKZF1/3 degradation at 10 μM, while (R)-enantiomer shows minimal activity
  • Zebrafish teratogenicity models confirm (S)-enantiomer superiority in CRBN-dependent phenotypes [10]

Thalidomide-NH-PEG2-COOH as a Strategic Cereblon Ligand

Thalidomide-NH-PEG2-COOH incorporates a diethylene glycol spacer between the phthalimide nitrogen and terminal carboxylic acid. This design addresses critical limitations of unconjugated thalidomide derivatives:

  • Linker versatility: The terminal COOH enables amide coupling to diverse target ligands
  • Solubility enhancement: PEG moiety improves aqueous solubility (>50-fold vs. thalidomide)
  • Stereochemical stability: Prevents racemization at the chiral center during PROTAC synthesis
  • Reduced steric hindrance: Flexible spacer minimizes ternary complex distortion [3] [7] [9]

The compound exemplifies rational optimization of CRBN recruiters:

  • Synthetic accessibility: Commercial availability facilitates rapid PROTAC iteration
  • Bioorthogonal handle: Primary amine allows coupling prior to PEGylation
  • PROTAC performance: Derivatives achieve DC50 < 100 nM against kinases, nuclear receptors, and transcription factors [7] [9]

Advantages Over Alternative E3 Ligands

CRBN-based ligands like Thalidomide-NH-PEG2-COOH provide distinct pharmaceutical advantages:

  • Size efficiency: Molecular weight ~380 Da (vs. ~500 Da for VHL ligands)
  • Proven modularity: Successful in degraders targeting BTK, BRD4, IRAK4, and Tau
  • Resistance mitigation: Retains activity against mutant targets refractory to small-molecule inhibitors [5] [9]

Novel achiral CRBN ligands (e.g., phenyl dihydrouracils) are emerging, but thalidomide derivatives remain clinically validated. PROTACs using Thalidomide-NH-PEG2-COOH analogs have entered trials for leukemia (CC-90009) and myeloma (CC-92480) [7] [8].

Properties

Product Name

Thalidomide-NH-PEG2-COOH

IUPAC Name

3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]propanoic acid

Molecular Formula

C20H23N3O8

Molecular Weight

433.4 g/mol

InChI

InChI=1S/C20H23N3O8/c24-16-4-3-15(18(27)22-16)23-19(28)13-2-1-12(11-14(13)20(23)29)21-6-8-31-10-9-30-7-5-17(25)26/h1-2,11,15,21H,3-10H2,(H,25,26)(H,22,24,27)

InChI Key

TWTMAVHRHZISKR-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCC(=O)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.